6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Thermal Stability Physicochemical Properties Synthetic Intermediate

Unsubstituted isatoic anhydride often leads to unwanted N-H side reactions, compromising yields in medicinal chemistry workflows. This N-methyl, 6-chloro derivative eliminates that risk. - **Cleaner reactivity:** The N-methyl group prevents side reactions, ensuring higher yields in quinazoline-2,4-dione and benzodiazepine-like scaffold synthesis. - **Thermal robustness:** High melting point (201°C) provides a wider safety margin for reactions in high-boiling solvents (e.g., DMF, toluene), enabling reproducible scale-up. - **Supply assurance:** Consistent ≥97% purity with reliable global stocking and expedited shipping for research and process development.

Molecular Formula C9H6ClNO3
Molecular Weight 211.6 g/mol
CAS No. 14529-12-5
Cat. No. B077933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
CAS14529-12-5
Molecular FormulaC9H6ClNO3
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=O)OC1=O
InChIInChI=1S/C9H6ClNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3
InChIKeyFKTQNWWDMJDNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methylbenzoxazine-2,4-dione Technical Primer


6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 14529-12-5), also known as 5-Chloro-N-methylisatoic anhydride, is a member of the 3,1-benzoxazine-2,4-dione class of heterocyclic compounds [1]. With a molecular formula of C9H6ClNO3 and a molecular weight of 211.60 g/mol, this compound serves as a versatile synthetic intermediate in organic and medicinal chemistry [1]. Its structure is defined by a fused benzene and oxazine ring system featuring a methyl group at the N1 position and a chlorine atom at the C6 position [1]. This document provides a rigorous, evidence-based analysis to inform scientific selection and procurement decisions by comparing this compound against its closest functional analogs.

Activated electrophilicity supports nucleophilic ring-opening synthesis
N-methyl substitution reduces N-H deprotonation side reactions
Synthetic intermediate for quinazoline-dione and related heterocycle scaffolds

6-Chloro-1-methylbenzoxazine-2,4-dione Substitution Risks


The procurement of a benzoxazine-2,4-dione scaffold requires precise selection, as even minor structural variations in this chemical series can lead to divergent reactivity and biological outcomes. The class as a whole includes compounds with varied substitution patterns, from the parent isatoic anhydride (CAS 118-48-9) to its N-methyl (CAS 10328-92-4) and 5-chloro (CAS 4743-17-3) derivatives. While a common structural motif exists, the presence and position of specific substituents like chlorine and a methyl group on the nitrogen atom fundamentally alter the molecule's physicochemical properties, such as melting point, solubility, and hydrolytic stability, as well as its performance as an electrophile in synthetic applications . Consequently, a researcher or industrial user cannot assume functional interchangeability between 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione and a seemingly similar analog without risking experimental failure, altered reaction kinetics, or the generation of a different product profile. The following quantitative evidence underscores the unique value proposition of this specific compound.

6‑chloro substitution changes electronic activation and hydrolysis profile vs unsubstituted or 5‑chloro analog
N‑methyl group alters C4 carbonyl reactivity; N‑unsubstituted analogs may produce different product distributions
Reported melting point difference affects suitability for high‑temperature protocols; thermal stability must be verified

6-Chloro-1-methylbenzoxazine-2,4-dione Evidence Guide


Thermal Stability vs. Isatoic Anhydride

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione demonstrates a significantly higher melting point than the unsubstituted isatoic anhydride, indicating enhanced thermal stability and a more robust crystalline lattice [1][2]. This property is a direct consequence of the 6-chloro and N-methyl substitutions, which increase intermolecular forces and reduce molecular symmetry [1].

Thermal stability
Cross‑study comparable
201 °C (decomp) vs ~125 °C; Δ +76 °C
Higher melting point may support wider process‑temperature window
Standard lab conditions; decomposition reported
Thermal Stability Physicochemical Properties Synthetic Intermediate

Enhanced Electrophilicity for Ring-Opening

As an N-methyl-5-chloroisatoic anhydride, the target compound exhibits superior electrophilicity at the C4 carbonyl compared to the unsubstituted isatoic anhydride [1]. The electron-withdrawing chlorine atom at the 6-position activates the ring system towards nucleophilic attack, while the N-methyl group prevents unwanted N-H deprotonation side reactions, ensuring cleaner product profiles in syntheses of complex molecules like benzodiazepines [1].

Electrophilicity
Class‑level inference
Activated C4 carbonyl; N‑methyl blocks N–H deprotonation
May enable cleaner nucleophilic ring‑opening
Qualitative reactivity comparison; experimental verification advised
Synthetic Methodology Reactivity Heterocycle Synthesis

Predicted Bioactivity Spectrum

In silico predictions using the PASS (Prediction of Activity Spectra for Substances) algorithm suggest a unique biological profile for this compound [1]. It was predicted to have a high probability (Pa > 0.6) of acting as a signal transduction pathways inhibitor (Pa 0.718) and a chloride peroxidase inhibitor (Pa 0.657) [1]. This contrasts with the broader benzoxazine-2,4-dione class, which includes known MEK and PARP inhibitors, indicating a potentially distinct set of molecular targets due to the specific 6-chloro-N-methyl substitution pattern [1][2].

Predicted bioactivity
Class‑level inference
Signal transduction inhibitor Pa 0.718; Chloride peroxidase inhibitor Pa 0.657; Protein kinase inhibitor Pa 0.620
In silico polypharmacology prediction supports screening
Predicted activity; requires experimental validation
Drug Discovery Structure-Activity Relationship (SAR) Biological Target Prediction

Key Intermediate for Bioactive Heterocycles

This compound is not a passive member of its class; it is explicitly documented as a versatile building block for constructing pharmaceutically relevant heterocycles, a role not shared by all benzoxazine-2,4-diones [1]. It is reported as a precursor in the synthesis of compounds with anti-secretory and anti-ulcer activities, as well as in the preparation of 1,2-dihydro-4-amino-2-oxo-3-quinolinecarboxylic acid derivatives [1].

Synthetic utility
Supporting evidence
Synthesis of anti‑secretory agents, quinolinecarboxylic acid derivatives, furan‑fused quinolones
Enables specific heterocycle scaffolds not accessible from simpler analogs
Literature‑reported synthetic pathways
Medicinal Chemistry Heterocyclic Synthesis Building Block

6-Chloro-1-methylbenzoxazine-2,4-dione Application Scenarios


Privileged Heterocycle Scaffold Synthesis

This scenario leverages the compound's enhanced electrophilicity and documented synthetic utility. A medicinal chemist seeking to build a library of N-substituted quinazoline-2,4-diones or related benzodiazepine-like scaffolds would select this compound over isatoic anhydride. The N-methyl group prevents unwanted side reactions, ensuring higher yields and cleaner products when reacted with primary amines or amino acids under mild conditions [1]. This is particularly critical when working with precious, late-stage intermediates. The procurement of this specific compound ensures the desired regioselective ring-opening and subsequent cyclization, directly impacting the efficiency and success of the drug discovery project.

Phenotypic Screening for Signal Transduction Modulators

This application arises from the compound's predicted bioactivity profile as a signal transduction pathway inhibitor. A chemical biology group conducting a cell-based phenotypic screen for modulators of a specific signaling pathway (e.g., MAPK/ERK) would include this compound in their library. The in silico data suggests it has a different polypharmacology compared to known MEK inhibitors in the benzoxazine-2,4-dione class [1][2]. Therefore, it is procured not as a validated tool, but as a unique chemical probe to explore new biological mechanisms or to identify novel starting points for a drug discovery program.

High-Temperature Reaction Scale-Up

This industrial application scenario is driven by the compound's superior thermal stability. A process chemist developing a new synthetic route that requires an electrophilic isatoic anhydride derivative to be heated in a high-boiling solvent (e.g., DMF, toluene) would prioritize this compound. Its melting point of 201 °C provides a wider safety margin and reduces the risk of premature decomposition compared to isatoic anhydride (mp ~125 °C) [1][2]. This enhanced stability translates to more robust and reproducible reaction conditions, which is a critical parameter for successful process scale-up and cost-effective manufacturing.

Application
Selection Property
Validation Focus
Heterocycle scaffold synthesis
N‑methylated electrophilicity & regioselectivity
Ring‑opening regioselectivity and reaction reproducibility
Signal transduction pathway screening
Predicted polypharmacology (in silico)
Phenotypic assay target engagement verification
High‑temperature process development
Higher melting point (thermal stability)
Decomposition threshold under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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